p-Nitrophenyl alpha-D-xylopyranoside

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(4-nitrophenoxy)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9+,10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJYKRYCCUGBBV-LMLFDSFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10907450 |

Source

|

| Record name | 4-Nitrophenyl pentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10238-28-5 |

Source

|

| Record name | p-Nitrophenyl α-D-xylopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10238-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrophenyl alpha-D-xylopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010238285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl pentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl α-D-xylopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to p-Nitrophenyl-α-D-Xylopyranoside (pNPX) Assays: Principles and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

The quantification of enzyme activity is a cornerstone of biochemical and molecular research. For glycoside hydrolases, particularly α-D-xylosidases, chromogenic substrates provide a simple yet powerful tool for elucidating catalytic mechanisms, screening inhibitors, and assessing protein purity. This guide provides an in-depth exploration of the p-Nitrophenyl-α-D-xylopyranoside (pNPX) assay, a widely adopted method for measuring α-D-xylosidase activity. We will delve into the core biochemical principles, provide a detailed experimental protocol, discuss data analysis, and explore the broader applications of this robust assay in scientific research and drug development.

The Core Principle: A Tale of Color and Catalysis

The pNPX assay is a continuous spectrophotometric method designed to measure the activity of enzymes that cleave terminal α-D-xylosyl residues. The principle hinges on the enzymatic hydrolysis of a synthetic substrate, p-Nitrophenyl-α-D-xylopyranoside (pNPX).

The substrate itself is colorless. However, upon enzymatic cleavage by an α-D-xylosidase, two products are released: D-xylose and p-nitrophenol (pNP). In its standard state, p-nitrophenol is also largely colorless. The key to the assay lies in the final step: the addition of a high-pH solution (e.g., sodium carbonate or sodium hydroxide) to terminate the reaction. This alkaline environment deprotonates the hydroxyl group of the p-nitrophenol, yielding the p-nitrophenolate ion. This ion exhibits a distinct yellow color and has a strong absorbance maximum at approximately 405-420 nm.

The intensity of the yellow color, quantified by measuring the absorbance, is directly proportional to the amount of p-nitrophenol produced. Consequently, this allows for a precise calculation of the rate of the enzymatic reaction.

Caption: Enzymatic hydrolysis of pNPX to the colored p-nitrophenolate ion.

Key Reagents and Experimental Design Considerations

A successful pNPX assay relies on careful preparation and consideration of each component.

| Reagent | Role | Key Considerations |

| Assay Buffer | Maintains optimal pH for enzyme activity. | The optimal pH for α-xylosidases can vary significantly depending on their source (e.g., bacterial, fungal, plant). A common starting point is a sodium acetate or citrate-phosphate buffer in the pH range of 4.0-6.5. The buffer choice must be validated for your specific enzyme. |

| pNPX Substrate | The molecule cleaved by the enzyme to initiate the signal. | The concentration should ideally be at or above the Michaelis constant (Km) of the enzyme to ensure the reaction rate is proportional to the enzyme concentration (zero-order kinetics). A typical starting concentration is 1-5 mM. |

| Enzyme Sample | The catalyst of the reaction. | The concentration should be low enough to ensure the reaction rate is linear over the chosen time course. Serial dilutions are necessary to find the optimal concentration. |

| Stop Solution | Terminates the reaction and develops the color. | A high-pH solution, typically 1 M Sodium Carbonate (Na₂CO₃), is used. This instantly denatures the enzyme, stopping the reaction, and deprotonates the pNP for colorimetric detection. |

| p-Nitrophenol Standard | Used to create a standard curve for absolute quantification. | A stock solution of known p-nitrophenol concentration is serially diluted in assay buffer and mixed with the stop solution to generate a standard curve of absorbance vs. concentration. This is crucial for converting absorbance units into moles of product formed. |

Detailed Experimental Protocol: A Step-by-Step Workflow

This protocol provides a robust framework. Specific volumes and concentrations may require optimization for your particular enzyme and experimental setup.

Reagent Preparation

-

Assay Buffer: Prepare a 50 mM Sodium Acetate buffer, pH 5.0.

-

pNPX Substrate Stock (10 mM): Dissolve the appropriate amount of p-Nitrophenyl-α-D-xylopyranoside in the assay buffer. This may require gentle warming to fully dissolve. Store in aliquots at -20°C.

-

Enzyme Dilutions: Prepare a series of dilutions of your enzyme sample in cold assay buffer. Keep on ice until use.

-

Stop Solution (1 M): Prepare a 1 M solution of Sodium Carbonate (Na₂CO₃) in deionized water.

-

p-Nitrophenol Standard (1 mM): Prepare a 1 mM stock solution of p-nitrophenol in assay buffer.

Generating the p-Nitrophenol Standard Curve

This step is critical for converting absorbance readings into the amount of product.

-

In a 96-well microplate, add assay buffer, p-nitrophenol standard stock, and stop solution according to the table below:

| Well | Assay Buffer (µL) | 1 mM pNP Standard (µL) | Final pNP (nmol) |

| S0 | 100 | 0 | 0 |

| S1 | 90 | 10 | 10 |

| S2 | 80 | 20 | 20 |

| S3 | 60 | 40 | 40 |

| S4 | 40 | 60 | 60 |

| S5 | 20 | 80 | 80 |

| S6 | 0 | 100 | 100 |

-

To each well, add 100 µL of 1 M Na₂CO₃ Stop Solution.

-

Read the absorbance at 405 nm using a microplate reader.

-

Plot Absorbance vs. nmol of p-Nitrophenol. The resulting linear equation (y = mx + c) will be used to calculate the amount of product formed in the enzymatic assay.

The Enzymatic Assay Workflow

Caption: Standard workflow for a pNPX enzymatic assay.

-

Setup: Label a 96-well microplate for blanks, controls, and samples.

-

Reaction Mix: Add 50 µL of assay buffer to each well. Add 25 µL of your diluted enzyme sample. For the blank, add 25 µL of assay buffer instead of the enzyme.

-

Pre-incubation: Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiation: Start the reaction by adding 25 µL of the 10 mM pNPX substrate to all wells. The total volume is now 100 µL.

-

Incubation: Incubate for a predetermined time (e.g., 15 minutes). This time should be within the linear range of the reaction.

-

Termination: Stop the reaction by adding 100 µL of 1 M Na₂CO₃ Stop Solution to all wells. The yellow color should develop immediately.

-

Measurement: Read the absorbance at 405 nm.

Data Analysis and Interpretation

-

Correct for Blank: Subtract the average absorbance of the blank wells from all sample wells.

-

Calculate Amount of Product: Use the equation from your p-nitrophenol standard curve to convert the corrected absorbance values into the amount (nmol) of pNP produced.

-

nmol pNP = (Corrected Absorbance - c) / m

-

Where 'm' is the slope and 'c' is the y-intercept of the standard curve.

-

-

Calculate Enzyme Activity: Enzyme activity is typically expressed in Units (U), where 1 Unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

-

Activity (U/mL) = (nmol pNP) / (Incubation Time (min) * Volume of Enzyme (mL))

-

Ensure units are consistent (e.g., convert nmol to µmol).

-

Applications in Research and Development

-

Enzyme Kinetics: By varying the concentration of the pNPX substrate, one can determine key kinetic parameters like Km (Michaelis constant) and Vmax (maximum reaction velocity), providing insights into enzyme efficiency and substrate affinity.

-

Inhibitor Screening: The assay is highly adaptable for high-throughput screening (HTS) of potential α-D-xylosidase inhibitors. A decrease in the signal in the presence of a test compound indicates inhibitory activity.

-

Biomass Degradation Research: α-D-xylosidases are crucial in the breakdown of hemicellulose. This assay is used to discover and characterize novel enzymes from microbial sources for applications in biofuel production.

-

Quality Control: Used to measure the activity and purity of recombinant α-D-xylosidase preparations.

References

-

Decker, S. R., Adney, W. S., Jennings, E., Vinzant, T. B., & Himmel, M. E. (2003). Automated filter paper assay for determination of cellulase activity. National Renewable Energy Laboratory. [Link]

-

Megazyme. (n.d.). α-Xylosidase (B. adolescentis) (Recombinant). Megazyme Product Page. [Link]

-

Jordan, D. B., & Wagschal, K. (2010). Properties of a GH43 β-xylosidase/α-arabinosidase from a Paenibacillus strain. Applied Microbiology and Biotechnology, 86(5), 1439–1449. [Link]

-

Chaplin, M. F. (1986). Protein-Dye Binding Assays. In Carbohydrate Analysis: A Practical Approach (pp. 34-35). IRL Press. [Link]

-

Wong, D. W. S., Chan, V. J., & Robertson, G. H. (2007). Cloning and characterization of a family 43 β-xylosidase from a corn fiber-degrading bacterium, Paenibacillus sp. JDR-2. Annals of Microbiology, 57(2), 183-189. [Link]

An In-depth Technical Guide to p-Nitrophenyl alpha-D-xylopyranoside: A Chromogenic Substrate for α-Xylosidase Activity

This technical guide provides a comprehensive overview of p-Nitrophenyl alpha-D-xylopyranoside (pNP-α-X), a pivotal tool for researchers, scientists, and drug development professionals engaged in the study of carbohydrate-active enzymes. This document delves into the chemical intricacies of pNP-α-X, its functional properties as a chromogenic substrate, and detailed methodologies for its application in the robust quantification of α-xylosidase activity.

Introduction: The Significance of α-Xylosidases and their Substrates

α-Xylosidases (EC 3.2.1.177) are a class of glycoside hydrolases that catalyze the hydrolysis of terminal, non-reducing α-D-xylose residues from oligosaccharides and glycoconjugates.[1][2] These enzymes are integral to the breakdown of hemicellulose, a major component of plant biomass, and are thus of significant interest in the development of biofuels and other bio-based products.[1] Furthermore, their involvement in various biological processes makes them relevant targets in biomedical research. The precise and reliable quantification of α-xylosidase activity is paramount for understanding their function, and for the screening of potential inhibitors or activators. p-Nitrophenyl alpha-D-xylopyranoside has emerged as a widely utilized synthetic substrate for this purpose, owing to its specificity and the convenient colorimetric detection of its hydrolysis product.[3][4]

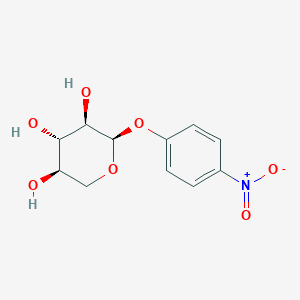

Chemical Structure and Physicochemical Properties of p-Nitrophenyl alpha-D-xylopyranoside

p-Nitrophenyl alpha-D-xylopyranoside is a glycoside composed of an α-D-xylopyranose moiety linked to a p-nitrophenyl group via an α-glycosidic bond.[4][5] The presence of the p-nitrophenyl group is the key to its function as a chromogenic substrate.

Chemical Structure

The chemical structure of p-Nitrophenyl alpha-D-xylopyranoside is depicted below.

Caption: Chemical structure of p-Nitrophenyl alpha-D-xylopyranoside.

Physicochemical Properties

A summary of the key physicochemical properties of p-Nitrophenyl alpha-D-xylopyranoside is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 10238-28-5 | [4][5] |

| Molecular Formula | C₁₁H₁₃NO₇ | [5] |

| Molecular Weight | 271.22 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [4] |

| Purity | ≥99% (HPLC) | [6] |

| Solubility | Soluble in water and organic solvents like methanol. | [3] |

| Storage | Store at -20°C, protected from light. | [7] |

Principle of the Chromogenic Assay

The utility of p-Nitrophenyl alpha-D-xylopyranoside as a substrate for α-xylosidase lies in the enzymatic cleavage of the α-glycosidic bond. This hydrolysis reaction releases D-xylose and p-nitrophenol.

Enzymatic Reaction:

p-Nitrophenyl alpha-D-xylopyranoside + H₂O --α-Xylosidase--> D-xylose + p-Nitrophenol

Under neutral or acidic conditions, p-nitrophenol is colorless. However, upon the addition of a basic solution (e.g., sodium carbonate or sodium hydroxide) to stop the reaction, p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution.[8] The intensity of this yellow color is directly proportional to the amount of p-nitrophenol released, and thus to the activity of the α-xylosidase. The absorbance of the p-nitrophenolate ion can be quantified spectrophotometrically at a wavelength of approximately 400-420 nm.[9]

Caption: Workflow of the chromogenic assay for α-xylosidase activity.

Experimental Protocol for α-Xylosidase Activity Assay

This section provides a detailed, step-by-step methodology for the determination of α-xylosidase activity using p-Nitrophenyl alpha-D-xylopyranoside.

Reagent Preparation

-

Assay Buffer: The choice of buffer is critical and depends on the optimal pH of the specific α-xylosidase being studied. Common buffers include:

-

50 mM Sodium Acetate Buffer (pH 5.5): Suitable for many fungal α-xylosidases.[10] To prepare 100 mL, dissolve 0.41 g of sodium acetate in 90 mL of deionized water, adjust the pH to 5.5 with acetic acid, and bring the final volume to 100 mL.

-

McIlvaine's Buffer (pH 4.0-8.0): A versatile buffer system. To prepare, mix appropriate volumes of 0.1 M citric acid and 0.2 M disodium hydrogen phosphate to achieve the desired pH.[10]

-

-

Substrate Stock Solution (10 mM p-Nitrophenyl alpha-D-xylopyranoside): Dissolve 27.12 mg of pNP-α-X in 10 mL of the chosen assay buffer. This solution should be prepared fresh.

-

Enzyme Solution: Prepare a dilution of the α-xylosidase enzyme in the assay buffer to a concentration that results in a linear rate of p-nitrophenol production over the desired reaction time. The optimal concentration should be determined empirically.

-

Stop Solution (1 M Sodium Carbonate): Dissolve 10.6 g of sodium carbonate (Na₂CO₃) in 100 mL of deionized water.

-

p-Nitrophenol Standard Stock Solution (1 mM): Dissolve 13.91 mg of p-nitrophenol in 100 mL of the assay buffer. This solution is used to generate a standard curve for the quantification of the reaction product.

Assay Procedure

-

Prepare a Standard Curve:

-

Create a series of dilutions of the 1 mM p-nitrophenol standard stock solution in the assay buffer to obtain concentrations ranging from 0 to 100 µM.

-

To 50 µL of each standard dilution, add 50 µL of the assay buffer and 100 µL of the 1 M sodium carbonate stop solution.

-

Measure the absorbance of each standard at 405 nm using a microplate reader or spectrophotometer.

-

Plot the absorbance values against the corresponding p-nitrophenol concentrations to generate a standard curve. Determine the molar extinction coefficient (ε) from the slope of the linear regression. The molar extinction coefficient for p-nitrophenol is approximately 18,000 M⁻¹cm⁻¹.[11]

-

-

Enzymatic Reaction:

-

Set up the reaction in microcentrifuge tubes or a 96-well plate.

-

For each reaction, add the following components in the specified order:

-

40 µL of Assay Buffer

-

10 µL of Enzyme Solution (or buffer for the blank)

-

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C or 45°C) for 5 minutes.[10]

-

Initiate the reaction by adding 50 µL of the 10 mM pNP-α-X substrate stock solution (final concentration of 5 mM).

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) during which the reaction rate is linear.

-

Terminate the reaction by adding 100 µL of 1 M Sodium Carbonate stop solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the reaction mixtures at 405 nm.

-

Subtract the absorbance of the blank (no enzyme) from the absorbance of the samples.

-

Using the standard curve or the molar extinction coefficient, calculate the concentration of p-nitrophenol produced in each sample.

-

Calculation of Enzyme Activity

The α-xylosidase activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Activity (U/mL) = [(Absorbance of sample - Absorbance of blank) x Total reaction volume (mL)] / [ε (M⁻¹cm⁻¹) x Light path (cm) x Reaction time (min) x Enzyme volume (mL)]

Where:

-

ε is the molar extinction coefficient of p-nitrophenol (M⁻¹cm⁻¹)

-

The light path is typically 1 cm for a standard cuvette or can be calculated for a microplate reader.

Applications in Research and Development

The chromogenic assay using p-Nitrophenyl alpha-D-xylopyranoside is a cornerstone technique with broad applications:

-

Enzyme Kinetics: Determination of kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) for α-xylosidases.[10]

-

Biomass Conversion: Screening for and characterizing novel α-xylosidases for the efficient degradation of hemicellulose in biofuel production.[1]

-

Drug Discovery: High-throughput screening of compound libraries to identify inhibitors or activators of α-xylosidases, which may have therapeutic potential.

-

Food and Feed Industry: Quality control and optimization of enzyme preparations used to improve the nutritional value of animal feed and for food processing.[1]

-

Diagnostics: Development of diagnostic assays for diseases associated with altered glycosidase activity.

Conclusion

p-Nitrophenyl alpha-D-xylopyranoside is an indispensable tool for the study of α-xylosidases. Its well-defined chemical properties and the straightforward, sensitive, and reliable chromogenic assay it enables have solidified its place in both fundamental research and applied sciences. The methodologies outlined in this guide provide a robust framework for the accurate quantification of α-xylosidase activity, facilitating further advancements in our understanding of these important enzymes and their diverse applications.

References

-

Megazyme. (n.d.). 4-Nitrophenyl-α-D-xylopyranoside. Retrieved from [Link]

-

Identification and Characterization of Novel Intracellular α-Xylosidase in Aspergillus oryzae. (2021). Journal of Applied Glycoscience. Retrieved from [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. (n.d.). UMCS. Retrieved from [Link]

-

Sampedro, J., et al. (2010). Lack of α-Xylosidase Activity in Arabidopsis Alters Xyloglucan Composition and Results in Growth Defects. Plant Physiology. Retrieved from [Link]

-

PubChem. (n.d.). p-Nitrophenyl alpha-D-xylopyranoside. Retrieved from [Link]

-

Scribd. (n.d.). PNP Spec Lab RPT. Retrieved from [Link]

-

Megazyme. (n.d.). 4-Nitrophenyl-α-D-xylopyranoside. Retrieved from [Link]

-

Espina, G., et al. (2014). Crystal structure of a thermostable GH43 β-xylosidase from Geobacillus stearothermophilus. Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]

-

Laemthong, T., et al. (2013). Characterization of a recombinant bifunctional xylosidase/arabinofuranosidase from Phanerochaete chrysosporium. Journal of Bioscience and Bioengineering. Retrieved from [Link]

-

Megazyme. (n.d.). alpha-Xylosidase Escherichia coli Enzyme. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Ultrahigh-Throughput Screening of High-β-Xylosidase-Producing Penicillium piceum and Investigation of the Novel β-Xylosidase Characteristics. Journal of Fungi. Retrieved from [Link]

-

Moracci, M., et al. (2000). Identification and molecular characterization of the first alpha-xylosidase from an archaeon. The Journal of Biological Chemistry. Retrieved from [Link]

-

Biely, P., et al. (2007). A simple enzymatic synthesis of 4-nitrophenyl beta-1,4-D-xylobioside, a chromogenic substrate for assay and differentiation of endoxylanases. Journal of Biotechnology. Retrieved from [Link]

-

Decker, S. R., et al. (2003). Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates. Applied and Environmental Microbiology. Retrieved from [Link]

Sources

- 1. α-Xylosidase - Creative Enzymes [creative-enzymes.com]

- 2. alpha-Xylosidase Escherichia coli Enzyme | Megazyme [megazyme.com]

- 3. CAS 10238-28-5: p-Nitrophenyl α-D-xylopyranoside [cymitquimica.com]

- 4. P-NITROPHENYL ALPHA-D-XYLOPYRANOSIDE | 10238-28-5 [chemicalbook.com]

- 5. p-Nitrophenyl alpha-D-xylopyranoside | C11H13NO7 | CID 82482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Nitrophenyl α-D-xylopyranoside α-xylosidasesubstrate 10238-28-5 [sigmaaldrich.com]

- 7. phavi.umcs.pl [phavi.umcs.pl]

- 8. 4-Nitrophenyl-alpha-D-xylopyranoside for use in research | Megazyme [megazyme.com]

- 9. Identification and Characterization of Novel Intracellular α-Xylosidase in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neb.com [neb.com]

- 11. Lack of α-Xylosidase Activity in Arabidopsis Alters Xyloglucan Composition and Results in Growth Defects - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of p-Nitrophenyl α-D-xylopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chromogenic Probe

p-Nitrophenyl α-D-xylopyranoside is a synthetic glycoside of significant interest in biochemical and pharmaceutical research.[1][2] Its primary utility lies in its role as a chromogenic substrate for the detection and characterization of α-xylosidase and other glycoside hydrolases.[3][4] The enzymatic cleavage of the glycosidic bond releases p-nitrophenol, a yellow-colored compound under alkaline conditions, which can be readily quantified spectrophotometrically.[5] This property makes it an invaluable tool for enzyme kinetics studies, inhibitor screening, and the development of diagnostic assays. This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of p-Nitrophenyl α-D-xylopyranoside, with a focus on achieving the desired α-anomeric configuration.

Chemical Synthesis: Strategies for Stereoselective Glycosylation

The synthesis of p-Nitrophenyl α-D-xylopyranoside involves the formation of a glycosidic bond between the anomeric carbon of a D-xylose derivative and the hydroxyl group of p-nitrophenol. The primary challenge in this synthesis is the stereoselective formation of the α-glycosidic linkage, as the β-anomer is often the thermodynamically favored product. Several classical and modern glycosylation methods can be adapted for this purpose, with the choice of method often depending on the desired stereoselectivity, yield, and scalability.

Key Synthetic Methodologies

Several established glycosylation reactions can be employed for the synthesis of aryl xylopyranosides. These include:

-

Koenigs-Knorr Reaction: This classical method involves the reaction of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide.[6] The stereochemical outcome is often influenced by the nature of the protecting group at the C-2 position of the glycosyl donor. A participating group, such as an acetyl or benzoyl group, at C-2 generally leads to the formation of a 1,2-trans glycoside (in this case, the β-anomer) through anchimeric assistance. To favor the α-anomer, non-participating protecting groups like benzyl ethers are often used.

-

Helferich Glycosylation: This method utilizes a fully acetylated sugar as the glycosyl donor and a Lewis acid catalyst, such as tin(IV) chloride or boron trifluoride etherate, to promote the reaction with the aglycone.[7][8] The conditions can be tuned to favor either the α or β anomer. An improved Helferich method using boron trifluoride etherate in the presence of a base has been shown to provide good stereoselectivity.[7][8]

-

Mitsunobu Reaction: This reaction provides a powerful method for the stereoselective synthesis of glycosides with inversion of configuration at the anomeric center.[9] It involves the reaction of a sugar hemiacetal with an acidic component (in this case, p-nitrophenol) in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate). To obtain the α-xylopyranoside, one would typically start with the β-hemiacetal.

General Synthetic Workflow

A common strategy for the synthesis of p-Nitrophenyl α-D-xylopyranoside involves a multi-step process that includes protection of the hydroxyl groups of D-xylose, stereoselective glycosylation, and subsequent deprotection.

Caption: A general workflow for the synthesis of p-Nitrophenyl α-D-xylopyranoside.

Detailed Experimental Protocol: A Modified Helferich Approach

This protocol is a representative example based on the principles of the Helferich glycosylation, optimized for the synthesis of the α-anomer.

Step 1: Acetylation of D-Xylose

-

To a stirred suspension of D-xylose in acetic anhydride at 0 °C, slowly add a catalytic amount of a strong acid (e.g., perchloric acid).

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice-water and stir to hydrolyze the excess acetic anhydride.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude 1,2,3,4-tetra-O-acetyl-D-xylopyranose. This product is often a mixture of α and β anomers and can be used directly in the next step.

Step 2: Glycosylation with p-Nitrophenol

-

Dissolve the per-O-acetylated xylose and p-nitrophenol in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C and add a Lewis acid catalyst, such as boron trifluoride etherate, dropwise.

-

Stir the reaction at room temperature for several hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a base (e.g., triethylamine or pyridine).

-

Dilute the mixture with the organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude protected glycoside.

Step 3: Deprotection (Zemplén Deacetylation)

-

Dissolve the crude protected p-nitrophenyl tri-O-acetyl-α-D-xylopyranoside in anhydrous methanol.

-

Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.

-

Stir the reaction at room temperature and monitor by TLC until all the starting material is consumed.

-

Neutralize the reaction mixture with an acidic resin (e.g., Amberlite IR-120 H+).

-

Filter the resin and concentrate the filtrate under reduced pressure to obtain the crude p-Nitrophenyl α-D-xylopyranoside.

Purification of p-Nitrophenyl α-D-xylopyranoside

The crude product obtained from the synthesis is typically a mixture of the desired α-anomer, the unreacted starting materials, and byproducts, including the β-anomer. Therefore, a robust purification strategy is essential to obtain the high-purity compound required for biochemical assays.

Purification Methodologies

The two most common and effective methods for the purification of glycosides are column chromatography and recrystallization.

-

Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[10] By carefully selecting the solvent system, it is possible to separate the α- and β-anomers, as they often exhibit different polarities.

-

Recrystallization: This method is used to purify crystalline solids. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical for successful recrystallization.

Caption: A typical purification strategy for p-Nitrophenyl α-D-xylopyranoside.

Detailed Purification Protocol

1. Column Chromatography

-

Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

-

Elution: Begin elution with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate) and gradually increase the polarity of the mobile phase. The less polar β-anomer will typically elute before the more polar α-anomer.

-

Fraction Collection: Collect fractions and monitor the separation by TLC, staining with a suitable reagent (e.g., p-anisaldehyde or potassium permanganate). The p-nitrophenyl group also allows for visualization under UV light.

-

Fraction Pooling: Combine the fractions containing the pure α-anomer and concentrate them under reduced pressure.

2. Recrystallization

-

Dissolve the product obtained from column chromatography in a minimum amount of a hot solvent, such as ethanol or a mixture of ethanol and water.

-

If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to obtain the pure p-Nitrophenyl α-D-xylopyranoside as a white to pale yellow crystalline solid.[2]

Characterization and Quality Control

Thorough characterization of the final product is crucial to confirm its identity, purity, and stereochemistry. A combination of spectroscopic and physical methods is typically employed.

| Parameter | Method | Expected Result |

| Identity | 1H NMR, 13C NMR, Mass Spectrometry | Spectra consistent with the proposed structure. |

| Purity | HPLC, 1H NMR | ≥98% purity is generally desired for biochemical assays. |

| Stereochemistry | 1H NMR (Anomeric Proton) | The coupling constant (J-value) of the anomeric proton (H-1) is a key indicator. For α-xylopyranosides, a smaller J-value (typically 3-4 Hz) is expected for the axial-equatorial coupling between H-1 and H-2. For the β-anomer, a larger J-value (typically 7-8 Hz) is observed for the axial-axial coupling. |

| Physical Properties | Melting Point, Optical Rotation | Comparison with literature values. |

| Functionality | Enzymatic Assay | The compound should act as a substrate for α-xylosidase, leading to the release of p-nitrophenol, which can be quantified at ~405 nm.[5] |

Table 1: Key Characterization Parameters for p-Nitrophenyl α-D-xylopyranoside

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the xylose ring protons and the aromatic protons of the p-nitrophenyl group. The chemical shift and, most importantly, the coupling constant of the anomeric proton (H-1) are critical for confirming the α-configuration.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the five carbon atoms of the xylose ring and the six carbon atoms of the p-nitrophenyl group. The chemical shift of the anomeric carbon (C-1) is also indicative of the anomeric configuration.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of p-Nitrophenyl α-D-xylopyranoside (C₁₁H₁₃NO₇, MW: 271.22 g/mol ).[1]

Conclusion

The synthesis and purification of p-Nitrophenyl α-D-xylopyranoside require careful control over reaction conditions to achieve the desired stereoselectivity and high purity. A well-executed multi-step synthesis, typically involving protection, stereoselective glycosylation, and deprotection, followed by a meticulous purification strategy combining column chromatography and recrystallization, can yield a product suitable for sensitive biochemical assays. The thorough characterization of the final compound using a suite of analytical techniques is paramount to ensure its identity, purity, and correct anomeric configuration, thereby guaranteeing its reliability as a chromogenic substrate in research and diagnostic applications.

References

-

Wei, X., Ma, Y., Wu, Q., & Lu, M. (2015). An Improved Helferich Method for the α/β-Stereoselective Synthesis of 4-Methylumbelliferyl Glycosides for the Detection of Microorganisms. Molecules, 20(12), 21974–21987. [Link]

-

ResearchGate. (2015). An Improved Helferich Method for the α/β-Stereoselective Synthesis of 4-Methylumbelliferyl Glycosides for the Detection of Microorganisms. [Link]

-

Wikipedia. (n.d.). Koenigs–Knorr reaction. [Link]

-

PubChem. (n.d.). p-Nitrophenyl alpha-D-xylopyranoside. [Link]

-

ResearchGate. (2025). A short synthesis of p-nitrophenyl α-D-xylofuranoside and β-D-arabinofuranoside employing a Mitsunobu glycosylation. [Link]

-

PubMed. (2005). Crystal Structure and Solid-State 13C NMR Analysis of N-p-nitrophenyl-alpha-D-ribopyranosylamine, N-p-nitrophenyl-alpha-D-xylopyranosylamine... [Link]

-

PubMed. (2009). Single-crystal and powder X-ray diffraction and solid-state 13C NMR of p-nitrophenyl glycopyranosides... [Link]

-

PubMed. (2025). A short synthesis of p-nitrophenyl α-d-xylofuranoside and β-d-arabinofuranoside employing a Mitsunobu glycosylation. [Link]

-

ResearchGate. (2025). Hydrolysis of colourless p-nitrophenyl-α-d-glucopyranoside to coloured... [Link]

-

PubMed. (2010). Preparation of regioselectively feruloylated p-nitrophenyl alpha-L-arabinofuranosides and beta-D-xylopyranosides-convenient substrates for study of feruloyl esterase specificity. [Link]

-

ResearchGate. (2025). Crystal structure and solid state 13C NMR analysis of nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-gluco- and D-galactopyranosides. [Link]

-

PubMed. (1992). Questioning the reliability of p-nitrophenyl-beta-D-xyloside as probe to study the metabolic effects of abrogated proteoglycan synthesis in cultured cells. [Link]

-

ACS Publications. (2018). Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. [Link]

-

PubMed. (2001). Synthesis of methyl alpha-D-glucopyranosyl-(1-->4)-alpha-D-galactopyranoside and methyl alpha-D-xylo-hex-4-ulopyranosyl-(1-->4)-alpha-D-galactopyranoside. [Link]

-

YouTube. (2023). Silica gel column preparation and compound purification. [Link]

-

Glycosynth. (n.d.). p-Nitrophenyl beta-D-xylopyranoside. [Link]

-

MDPI. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. [Link]

-

ResearchGate. (2025). Expression, Purification and Characterization of a Bifunctional α-L-Arabinofuranidase/β-D-Xylosidase from Trichoderma Koningii G-39. [Link]

-

ResearchGate. (2025). Enzyme-coupled assay of acetylxylan esterases on monoacetylated 4-nitrophenyl β-D-xylopyranosides. [Link]

-

PubMed. (1983). p-Nitrophenyl alpha-D-glucopyranoside, a new substrate for glucansucrases. [Link]

-

Glycosynth. (n.d.). p-Nitrophenyl alpha-D-galactopyranoside. [Link]

Sources

- 1. p-Nitrophenyl alpha-D-xylopyranoside | C11H13NO7 | CID 82482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 10238-28-5: p-Nitrophenyl α-D-xylopyranoside [cymitquimica.com]

- 3. P-NITROPHENYL ALPHA-D-XYLOPYRANOSIDE | 10238-28-5 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 7. An Improved Helferich Method for the α/β-Stereoselective Synthesis of 4-Methylumbelliferyl Glycosides for the Detection of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Enzymatic Hydrolysis of p-Nitrophenyl α-D-xylopyranoside

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delineates the core biochemical principles governing the enzymatic hydrolysis of the chromogenic substrate, p-Nitrophenyl α-D-xylopyranoside (pNP-α-Xyl), providing both foundational mechanistic insights and field-proven experimental protocols.

Introduction: The Utility of a Chromogenic Substrate

p-Nitrophenyl α-D-xylopyranoside is a synthetic glycoside widely employed in biochemical assays to detect and quantify the activity of α-xylosidases (EC 3.2.1.177) and other related glycoside hydrolases.[1][2][3][4] Its utility stems from its identity as a chromogenic substrate; the molecule itself is colorless, but upon enzymatic cleavage of the α-glycosidic bond, it releases D-xylose and p-nitrophenol (pNP).[5][6] Under alkaline conditions (pH > 7), the liberated p-nitrophenol is deprotonated to the p-nitrophenolate ion, which exhibits a distinct yellow color with a strong absorbance maximum around 400-420 nm.[4][7] This colorimetric change allows for a simple, sensitive, and continuous spectrophotometric monitoring of enzyme activity, making pNP-α-Xyl an invaluable tool for enzyme kinetics, inhibitor screening, and molecular characterization.[8]

The Catalysts: α-Xylosidases and the Glycoside Hydrolase Superfamily

The enzymes responsible for hydrolyzing pNP-α-Xyl belong to the vast superfamily of Glycoside Hydrolases (GHs). These enzymes are systematically classified into families based on amino acid sequence similarities in the Carbohydrate-Active enZymes (CAZy) database, a system that also predicts structural folds and catalytic mechanisms.[9][10]

The primary enzymes assayed with pNP-α-Xyl are α-D-xyloside xylohydrolases , or α-xylosidases .[2][3] These are typically exo-acting enzymes that cleave terminal, non-reducing α-D-xylose residues from oligosaccharides.[2][3] While some endo-acting enzymes like xylanases may exhibit low levels of activity on this substrate, its primary application is for the specific characterization of α-xylosidases.[11][12] For instance, α-xylosidases from Glycoside Hydrolase family 31 are known to catalyze this reaction.[3][13]

The Core Reaction: Catalytic Mechanisms of Glycoside Hydrolases

Glycoside hydrolases universally employ general acid-base catalysis to hydrolyze the glycosidic bond, utilizing a pair of conserved acidic residues, typically aspartate (Asp) or glutamate (Glu), within the active site.[9][14] As first proposed by Koshland, this hydrolysis proceeds via one of two major stereochemical pathways: inversion or retention of the anomeric configuration.[15]

Inverting Mechanism: A Single Displacement Reaction

The inverting mechanism is a single-step process that inverts the stereochemistry at the anomeric carbon (e.g., α to β).[14][16][17]

-

Catalysis: Two catalytic carboxylates are positioned approximately 10 Å apart in the active site.[16] One residue acts as a general acid, protonating the glycosidic oxygen to facilitate the departure of the aglycone (p-nitrophenol).

-

Nucleophilic Attack: Simultaneously, the second residue acts as a general base, deprotonating a water molecule to activate it for a direct nucleophilic attack on the anomeric carbon.[15][16]

-

Outcome: This concerted SN2-like reaction proceeds through an oxocarbenium ion-like transition state, resulting in the inversion of the anomeric configuration of the released xylose.[14]

Retaining Mechanism: A Double Displacement Reaction

The retaining mechanism is a two-step process that results in a net retention of the anomeric stereochemistry.[10] This mechanism is common among glycoside hydrolases, including those in GH family 39.[18]

-

Step 1: Glycosylation (Formation of a Covalent Intermediate)

-

Two catalytic carboxylates are positioned closer together, approximately 5 Å apart.[16]

-

One residue acts as a nucleophile, directly attacking the anomeric carbon. The other residue functions as a general acid, donating a proton to the glycosidic oxygen, which facilitates the departure of the p-nitrophenol leaving group.[10][16]

-

This first displacement step forms a covalent glycosyl-enzyme intermediate and inverts the stereochemistry at the anomeric carbon.[14][19]

-

-

Step 2: Deglycosylation (Hydrolysis of the Intermediate)

-

The second carboxylate, now acting as a general base, activates an incoming water molecule.

-

The activated water molecule then attacks the anomeric carbon of the glycosyl-enzyme intermediate, hydrolyzing the covalent bond.[10][15]

-

This second displacement also proceeds with inversion of stereochemistry, returning the xylose product to its original α-configuration, thus achieving overall retention.[15]

-

The existence of a covalent intermediate in the retaining mechanism provides a powerful tool for inhibitor design and mechanistic studies, as this intermediate can often be trapped and analyzed.[18][19]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Alpha-D-xyloside xylohydrolase - Wikipedia [en.wikipedia.org]

- 3. α-Xylosidase - Creative Enzymes [creative-enzymes.com]

- 4. 4-Nitrophenyl-alpha-D-xylopyranoside for use in research | Megazyme [megazyme.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A short synthesis of p-nitrophenyl α-d-xylofuranoside and β-d-arabinofuranoside employing a Mitsunobu glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycoside hydrolase family 39 - Wikipedia [en.wikipedia.org]

- 10. Glycoside hydrolase - Wikipedia [en.wikipedia.org]

- 11. sbmicrobiologia.org.br [sbmicrobiologia.org.br]

- 12. A simple assay for xylanase using o-nitrophenyl-beta-D-xylobioside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Xylosidase - Proteopedia, life in 3D [proteopedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Understanding the substrate recognition and catalytic mechanism of 2-O-methyl fucosidases from glycoside hydrolase family 139 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glycoside Hydrolase Family 39 - CAZypedia [cazypedia.org]

- 19. Crystal structure of beta-D-xylosidase from Thermoanaerobacterium saccharolyticum, a family 39 glycoside hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

p-Nitrophenyl alpha-D-xylopyranoside for detecting alpha-xylosidase activity

An In-depth Technical Guide to the Application of p-Nitrophenyl α-D-xylopyranoside for Detecting α-Xylosidase Activity

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the use of p-Nitrophenyl α-D-xylopyranoside (pNPX) for the sensitive detection and quantification of α-xylosidase activity. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of the chromogenic assay, provides a detailed experimental protocol, and offers insights into data interpretation and best practices.

The Significance of α-Xylosidase and Its Measurement

α-Xylosidases (EC 3.2.1.177) are a class of glycoside hydrolase enzymes that catalyze the hydrolysis of terminal, non-reducing α-D-xylose residues from various substrates, including xylans and xyloglucans.[1][2] These enzymes play a crucial role in the breakdown of hemicellulose, a major component of plant cell walls.[3] The study of α-xylosidase activity is paramount in several research and industrial fields:

-

Biofuel Production: Efficient degradation of lignocellulosic biomass into fermentable sugars is a key challenge in the production of cellulosic ethanol. α-Xylosidases enhance the efficiency of enzyme cocktails used for this purpose by increasing the yield of xylose, a fermentable sugar.[4]

-

Plant Biology: In plants, α-xylosidases are involved in the remodeling of the cell wall, which is essential for processes like cell expansion and seed germination.[5][6]

-

Drug Discovery: The development of inhibitors for specific glycosidases is a therapeutic strategy for various diseases. Assays for α-xylosidase activity are therefore crucial for high-throughput screening of potential inhibitors.

Given its importance, a reliable and straightforward method for quantifying α-xylosidase activity is essential. The use of the chromogenic substrate p-Nitrophenyl α-D-xylopyranoside offers a sensitive and continuous assay suitable for these applications.[7][8]

Principle of the Chromogenic Assay

The assay is based on the enzymatic hydrolysis of the synthetic substrate p-Nitrophenyl α-D-xylopyranoside (pNPX).[9] pNPX itself is a colorless compound. However, upon cleavage by α-xylosidase, it releases α-D-xylose and p-nitrophenol (pNP).[9][10]

Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color.[11] The intensity of this color, which is directly proportional to the concentration of p-nitrophenol, can be accurately quantified by measuring its absorbance using a spectrophotometer at a wavelength of 400-420 nm.[8][12]

The enzymatic reaction can be summarized as follows:

p-Nitrophenyl α-D-xylopyranoside (colorless) + H₂O ---(α-Xylosidase)---> α-D-Xylose + p-Nitrophenol (yellow under alkaline conditions)

This method provides a simple yet robust way to determine the rate of the enzymatic reaction by monitoring the formation of the colored product over time.

Visualization of the Assay Principle

Caption: Workflow of the α-xylosidase assay using pNPX.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing the α-xylosidase activity assay. It is crucial to optimize parameters such as pH, temperature, and substrate concentration for the specific enzyme being studied.

Materials and Reagents

-

p-Nitrophenyl α-D-xylopyranoside (pNPX) (CAS 10238-28-5)

-

α-Xylosidase enzyme sample (e.g., purified enzyme, cell lysate, or culture supernatant)

-

Assay Buffer: The choice of buffer is critical and should be optimized for the specific α-xylosidase. A common choice is 0.2 M citric acid-Na₂HPO₄ buffer (McIlvaine buffer) or 50 mM sodium acetate buffer, with a pH range of 4.0-8.0.[13][14]

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃) or 2.0 M Sodium Hydroxide (NaOH).[15][16]

-

Spectrophotometer (plate reader or cuvette-based)

-

Microplates (96-well, clear, flat-bottom) or cuvettes

-

Incubator or water bath

Preparation of Solutions

-

pNPX Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of pNPX in the assay buffer. pNPX is soluble in methanol, which can be used as a co-solvent if needed, but ensure the final concentration of the organic solvent in the reaction mixture is low and does not affect enzyme activity. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Working Substrate Solution (e.g., 2 mM): Dilute the pNPX stock solution with the assay buffer to the desired final concentration. The optimal concentration should be determined by performing a substrate saturation curve to determine the Michaelis-Menten constant (Km).[13]

-

Enzyme Solution: Dilute the enzyme sample in cold assay buffer to a concentration that will yield a linear rate of product formation during the incubation period.

Assay Procedure

-

Reaction Setup: In a 96-well microplate, set up the following reactions in triplicate:

-

Test: Add a specific volume of the enzyme solution (e.g., 50 µL).

-

Blank (Enzyme): Add the same volume of assay buffer instead of the enzyme solution.

-

Blank (Substrate): Add the same volume of the enzyme solution, but the reaction will be stopped at time zero.

-

-

Pre-incubation: Pre-incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C or 45°C) for 5-10 minutes to ensure temperature equilibration.[12][14]

-

Initiation of Reaction: Add the working substrate solution (e.g., 450 µL) to each well to start the reaction.[13]

-

Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-30 minutes).[14] The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Termination of Reaction: Stop the reaction by adding a volume of the stop solution (e.g., 100 µL of 1 M Na₂CO₃) to each well.[14] The stop solution raises the pH, which denatures the enzyme and develops the yellow color of the p-nitrophenolate ion.

-

Measurement: Measure the absorbance of each well at 400-410 nm using a microplate reader.[16][17]

Visualization of the Experimental Workflow

Caption: Step-by-step experimental workflow for the α-xylosidase assay.

Data Analysis and Interpretation

Calculation of Enzyme Activity

To quantify the enzyme activity, a standard curve of p-nitrophenol is required.

-

p-Nitrophenol Standard Curve:

-

Prepare a series of known concentrations of p-nitrophenol in the assay buffer.

-

Add the stop solution to each standard.

-

Measure the absorbance at 400-410 nm.

-

Plot the absorbance versus the concentration of p-nitrophenol to obtain a linear regression equation (y = mx + c), where y is the absorbance, x is the concentration, and m is the slope (extinction coefficient). The Beer-Lambert law should be linear in the concentration range used.[11]

-

-

Calculation:

-

Subtract the absorbance of the blank from the absorbance of the test samples to get the corrected absorbance.

-

Use the linear regression equation from the standard curve to determine the concentration of p-nitrophenol produced in each sample.

-

Calculate the enzyme activity using the following formula:

Activity (U/mL) = (Concentration of pNP (µmol/L) * Total reaction volume (L)) / (Incubation time (min) * Volume of enzyme (mL))

One unit (U) of α-xylosidase activity is typically defined as the amount of enzyme that liberates 1 µmole of p-nitrophenol per minute under the specified assay conditions.[18]

-

Quantitative Data Summary

The following table summarizes key parameters for α-xylosidase assays. Note that these values can vary depending on the source of the enzyme and the specific assay conditions.

| Parameter | Typical Value/Range | Conditions | Reference(s) |

| Substrate | p-Nitrophenyl α-D-xylopyranoside | --- | [7] |

| Wavelength (λmax) | 400 - 420 nm | Alkaline pH | [8] |

| Optimal pH | 4.0 - 8.0 | Varies with enzyme source | [13][14] |

| Optimal Temperature | 35 - 60 °C | Varies with enzyme source | [14] |

| Km (pNPX) | 0.38 - 1.83 mM | Varies with enzyme source | [16][19] |

| Stop Reagent | 1 M Na₂CO₃ or 2 M NaOH | --- | [14][16] |

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the assay, consider the following points:

-

Linearity of the Reaction: It is crucial to ensure that the rate of product formation is linear with time and enzyme concentration. This can be verified by performing time-course experiments and enzyme concentration-dependent assays.

-

Substrate Inhibition: At very high concentrations, some substrates can inhibit enzyme activity. A substrate saturation curve will help identify the optimal substrate concentration to use.[20]

-

Controls: Always include appropriate controls, such as a no-enzyme control and a no-substrate control, to account for any background absorbance or non-enzymatic hydrolysis of the substrate.

-

Interfering Substances: Components in crude enzyme preparations (e.g., cell lysates) may interfere with the assay. It is important to test for such interference by running appropriate controls. For instance, some compounds might absorb at the same wavelength as p-nitrophenol.[21]

Conclusion

The use of p-Nitrophenyl α-D-xylopyranoside provides a robust, sensitive, and convenient method for the determination of α-xylosidase activity. Its simplicity and amenability to high-throughput formats make it an invaluable tool in diverse fields ranging from biofuel research to drug discovery. By understanding the underlying principles and adhering to a well-controlled experimental design, researchers can obtain accurate and reproducible data on α-xylosidase kinetics and inhibition.

References

-

Yuan, H., et al. (2013). Spectrophotometric determination of trace p-nitrophenol enriched by 1-hydroxy-2-naphthoic acid-modified nanometer TiO2 in water. Analytical Methods. [Link]

-

Great Lakes Bioenergy Research Center. Alpha-Xylosidase: A New Enzyme for Enhanced Conversion of Lignocellulosic Biomass to Fermentable Sugars. [Link]

-

Li, Y., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. PMC - NIH. [Link]

-

Umcs. SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. [Link]

-

Proteopedia. Xylosidase. [Link]

-

Semantic Scholar. Spectrophotometric determination of trace p-nitrophenol enriched by 1-hydroxy-2-naphthoic acid-modified nanometer TiO2 in water. [Link]

-

Sampedro, J., et al. (2016). α-Xylosidase plays essential roles in xyloglucan remodelling, maintenance of cell wall integrity, and seed germination in Arabidopsis thaliana. PubMed Central. [Link]

- Google Patents. CN113624700A - Method for detecting p-nitrophenol.

-

Megazyme. 4-Nitrophenyl-α-D-xylopyranoside. [Link]

-

Wikipedia. Alpha-D-xyloside xylohydrolase. [Link]

-

Biely, P., et al. (2000). A chromogenic substrate for a beta-xylosidase-coupled assay of alpha-glucuronidase. PubMed. [Link]

-

Megazyme. alpha-Xylosidase Escherichia coli Enzyme. [Link]

-

PubChem - NIH. p-Nitrophenyl alpha-D-xylopyranoside. [Link]

-

ResearchGate. pH dependence of k cat values for the hydrolysis of pNPX by XynB2 (q).... [Link]

-

ResearchGate. Hydrolysis of pNPX 2 by XynB3. (A) Spectrophotometric monitoring of pNP.... [Link]

-

MDPI. Improving the Specific Activity and Thermostability of Psychrophilic Xylosidase AX543 by Comparative Mutagenesis. [Link]

-

Mhetras, N., et al. (2016). Purification and characterization of an extracellular β-xylosidase from Pseudozyma hubeiensis NCIM 3574 (PhXyl), an unexplored. AMB Express. [Link]

-

Honda, Y., et al. (2001). A simple assay for xylanase using o-nitrophenyl-beta-D-xylobioside. PubMed. [Link]

-

ResearchGate. Effect of the xylose concentration on the activity of the enriched.... [Link]

-

J-STAGE. Identification and Characterization of Novel Intracellular α-Xylosidase in Aspergillus oryzae. [Link]

-

Semantic Scholar. Ultrahigh-Throughput Screening of High–Xylosidase-Producing Penicillium piceum and Investigation of the Novel. [Link]

-

MDPI. Biochar Integrate with Beneficial Microorganisms Boosts Soil Organic Fractions by Raising Carbon-Related Enzymes and Microbial Activities in Coastal Saline-Alkali Land. [Link]

-

Sampedro, J., et al. (2012). Lack of α-Xylosidase Activity in Arabidopsis Alters Xyloglucan Composition and Results in Growth Defects. PMC - NIH. [Link]

-

ResearchGate. Activity assay data for bacterial and fungal enzymes on pNPC, pNPL, pNPG, pNPAf, pNPX, and CMC. [Link]

-

PubMed. A short synthesis of p-nitrophenyl α-d-xylofuranoside and β-d-arabinofuranoside employing a Mitsunobu glycosylation. [Link]

-

MDPI. Discovery of a Novel β-xylosidase with Xylanase Activity and Its Application in the Production of Xylitol from Corncob Xylan. [Link]

-

Jordan, D. B., & Wagschal, K. (2005). Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates. PMC - NIH. [Link]

-

MDPI. Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. [Link]

-

ResearchGate. Hydrolysis of colourless p-nitrophenyl-α-d-glucopyranoside to coloured.... [Link]

Sources

- 1. α-Xylosidase - Creative Enzymes [creative-enzymes.com]

- 2. Alpha-D-xyloside xylohydrolase - Wikipedia [en.wikipedia.org]

- 3. Xylosidase - Proteopedia, life in 3D [proteopedia.org]

- 4. Alpha-Xylosidase: A New Enzyme for Enhanced Conversion of Lignocellulosic Biomass to Fermentable Sugars | Great Lakes Bioenergy Research Center [glbrc.org]

- 5. α-Xylosidase plays essential roles in xyloglucan remodelling, maintenance of cell wall integrity, and seed germination in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lack of α-Xylosidase Activity in Arabidopsis Alters Xyloglucan Composition and Results in Growth Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 4-Nitrophenyl-alpha-D-xylopyranoside for use in research | Megazyme [megazyme.com]

- 9. CAS 10238-28-5: p-Nitrophenyl α-D-xylopyranoside [cymitquimica.com]

- 10. p-Nitrophenyl alpha-D-xylopyranoside | C11H13NO7 | CID 82482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. phavi.umcs.pl [phavi.umcs.pl]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Identification and Characterization of Novel Intracellular α-Xylosidase in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Spectrophotometric determination of trace p-nitrophenol enriched by 1-hydroxy-2-naphthoic acid-modified nanometer TiO2 in water - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. d-nb.info [d-nb.info]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. alpha-Xylosidase Escherichia coli Enzyme | Megazyme [megazyme.com]

- 19. A simple assay for xylanase using o-nitrophenyl-beta-D-xylobioside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]

A-D-xylopyranoside: A Technical Guide to Its Chromogenic Properties and Applications

Introduction

In the fields of biochemistry and drug discovery, the precise quantification of enzyme activity is paramount. Chromogenic substrates are indispensable tools in this endeavor, offering a straightforward and sensitive method for monitoring enzymatic reactions.[1][2] Among these, p-Nitrophenyl α-D-xylopyranoside (pNPX) has emerged as a highly reliable and sensitive substrate for the detection and characterization of α-D-xylosidase activity.[3][4] This synthetic glycoside, composed of a D-xylose sugar moiety linked to a p-nitrophenyl group, provides a colorless solution that, upon enzymatic cleavage, yields a vibrant yellow product.[3][5] This distinct color change forms the basis of a simple yet powerful spectrophotometric assay.

This technical guide offers a comprehensive overview of the chromogenic properties of pNPX, delving into the chemical mechanism of color formation, providing detailed protocols for its use in enzyme assays, and exploring its broader applications for researchers, scientists, and drug development professionals.

Section 1: The Chemistry of Chromogenesis

The utility of p-Nitrophenyl α-D-xylopyranoside as a chromogenic substrate lies in the chemical transformation it undergoes during enzymatic hydrolysis.[1] The core of this process is the cleavage of the glycosidic bond connecting the xylose sugar to the p-nitrophenyl group by an α-xylosidase enzyme.

The Reaction:

Initially, pNPX itself is a colorless compound when dissolved in a neutral or acidic aqueous solution.[5] The enzymatic reaction releases two products: D-xylose and p-nitrophenol.[3] While D-xylose is colorless, the liberated p-nitrophenol is the key to the chromogenic assay.

The intensity of the yellow color is pH-dependent.[6] In alkaline conditions, typically achieved by adding a stop solution like sodium carbonate or sodium hydroxide, p-nitrophenol is deprotonated to form the p-nitrophenolate ion.[7][8] This anion exhibits strong absorbance of light at approximately 400-405 nm, resulting in the characteristic yellow color.[7][8][9] The undissociated p-nitrophenol, prevalent at acidic or neutral pH, has a maximum absorbance at a lower wavelength (around 317-320 nm) and appears colorless to the naked eye.[6][7]

Caption: Enzymatic hydrolysis of pNPX to the colored p-nitrophenolate ion.

Section 2: Principle of the Enzymatic Assay

The quantification of α-D-xylosidase activity using pNPX is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[7] In this assay, the absorbing species is the p-nitrophenolate ion.

The rate of formation of the yellow p-nitrophenolate ion is directly proportional to the activity of the α-D-xylosidase in the sample. By measuring the change in absorbance at 405 nm over time, one can accurately determine the enzyme's activity.[8][10]

| Parameter | Value | Reference |

| Substrate | p-Nitrophenyl α-D-xylopyranoside (pNPX) | [11] |

| Enzyme | α-D-Xylosidase | [4] |

| Product (Chromophore) | p-Nitrophenol / p-Nitrophenolate ion | [3] |

| Wavelength of Max. Absorbance (λmax) | 400-405 nm (in alkaline conditions) | [7][8] |

| Molar Extinction Coefficient (ε) of p-Nitrophenol | ~18,000 - 18,500 M⁻¹cm⁻¹ at ~400-405 nm | [8][9][12] |

| Appearance | Colorless to Yellow | [5] |

Section 3: Protocol for Measuring Alpha-D-Xylosidase Activity

This section provides a robust, step-by-step protocol for a typical α-D-xylosidase assay. The causality behind each step is explained to ensure a self-validating experimental design.

A. Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, such as sodium acetate or McIlvaine's buffer, at the optimal pH for the specific α-xylosidase being studied (often between pH 4.0 and 8.0).[13][14] The buffer maintains a stable pH environment, which is critical for enzyme activity and stability.

-

Substrate Stock Solution: Dissolve p-Nitrophenyl α-D-xylopyranoside in the assay buffer to a desired stock concentration (e.g., 10 mM). Gentle warming may be necessary to fully dissolve the substrate. This stock solution should be stored at -20°C for long-term stability.[15]

-

Enzyme Solution: Prepare a dilution series of the enzyme sample in the assay buffer. The optimal enzyme concentration should result in a linear rate of product formation over the desired reaction time.

-

Stop Solution: Prepare a 1 M solution of sodium carbonate (Na₂CO₃) or 1 N sodium hydroxide (NaOH) in deionized water.[8] This solution serves two purposes: it halts the enzymatic reaction by drastically changing the pH, and it deprotonates the p-nitrophenol to its colored form for detection.[7]

-

p-Nitrophenol Standard Curve: Prepare a series of known concentrations of p-nitrophenol in the assay buffer. These will be used to generate a standard curve to accurately quantify the amount of product formed in the enzymatic reaction.

B. Assay Procedure:

-

Reaction Setup: In a microplate or cuvette, add the assay buffer and the enzyme solution.

-

Pre-incubation: Incubate the mixture at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow the temperature to equilibrate.

-

Initiation of Reaction: Add the pNPX substrate solution to initiate the enzymatic reaction. The final substrate concentration should be carefully chosen, often around the Michaelis constant (Km) of the enzyme, if known.

-

Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Termination of Reaction: Add the stop solution to each reaction well or cuvette to stop the reaction and develop the yellow color.[13]

-

Measurement: Measure the absorbance of the solution at 405 nm using a spectrophotometer or microplate reader.

C. Controls:

-

Blank: A reaction mixture containing all components except the enzyme. This control corrects for any non-enzymatic hydrolysis of the substrate.

-

Enzyme Blank: A reaction mixture containing all components except the substrate. This control accounts for any intrinsic absorbance of the enzyme preparation.

Caption: Experimental workflow for a typical α-D-xylosidase assay using pNPX.

Section 4: Data Analysis and Interpretation

The raw absorbance values are converted into enzyme activity units using the following steps:

-

Standard Curve: Plot the absorbance at 405 nm versus the known concentrations of the p-nitrophenol standards. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope.

-

Calculate Product Concentration: Use the standard curve equation to determine the concentration of p-nitrophenol produced in each enzymatic reaction from the corrected absorbance values (sample absorbance - blank absorbance).

-

Calculate Enzyme Activity: Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions. The activity can be calculated using the following formula:

Activity (µmol/min/mL) = (Concentration of p-nitrophenol (µM) * Total reaction volume (mL)) / (Incubation time (min) * Volume of enzyme solution (mL))

Section 5: Factors Influencing the Assay and Troubleshooting

Several factors can influence the accuracy and reproducibility of the pNPX assay:

-

pH: Enzyme activity is highly dependent on pH. It is crucial to determine and maintain the optimal pH for the specific α-xylosidase.[13][14]

-

Temperature: Temperature affects the rate of the enzymatic reaction. The optimal temperature should be determined and consistently maintained.[13][14]

-

Substrate Concentration: At low concentrations, the reaction rate is proportional to the substrate concentration. At high concentrations, the enzyme becomes saturated with the substrate, and the reaction rate reaches its maximum (Vmax).

-

Enzyme Concentration: The reaction rate should be directly proportional to the enzyme concentration, assuming the substrate is not limiting.

-

Inhibitors: The presence of inhibitors in the sample can reduce the enzyme activity.

Troubleshooting Common Issues:

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High background absorbance | - Spontaneous hydrolysis of pNPX- Contaminated reagents | - Prepare fresh substrate solution- Use high-purity reagents- Run a substrate blank control |

| No or low signal | - Inactive enzyme- Suboptimal assay conditions (pH, temp)- Presence of inhibitors | - Check enzyme activity with a positive control- Optimize assay conditions- Dilute the sample to reduce inhibitor concentration |

| Non-linear reaction rate | - Substrate depletion- Enzyme instability- Product inhibition | - Reduce incubation time or enzyme concentration- Check enzyme stability at assay conditions- Measure initial reaction rates |

Section 6: Applications in Research and Drug Development

The p-Nitrophenyl α-D-xylopyranoside assay is a versatile tool with numerous applications:

-

Enzyme Characterization: It is widely used to determine the kinetic parameters (Km and Vmax) of α-xylosidases.[13]

-

Drug Discovery: The assay is employed in high-throughput screening campaigns to identify inhibitors of α-xylosidases, which may have therapeutic potential.

-

Microbiology: It can be used for the detection and quantification of microbial α-xylosidase activity in various samples.[13]

-

Biomass Conversion: Researchers studying the enzymatic degradation of lignocellulosic biomass use this assay to measure the activity of xylanolytic enzymes.[5]

Conclusion

p-Nitrophenyl α-D-xylopyranoside is a robust and sensitive chromogenic substrate that provides a straightforward method for the quantification of α-D-xylosidase activity. A thorough understanding of the underlying chemical principles, coupled with carefully designed experimental protocols, enables researchers to obtain accurate and reproducible results. Its versatility and ease of use make it an invaluable tool in a wide range of scientific disciplines, from fundamental enzymology to applied biotechnology and drug discovery.

References

-

Burton, M., et al. Chromogenic hydroxyanthraquinone-based enzyme substrates for the detection of microbial β-d-galactosidase, β-d-glucuronidase and β-d-ribosidase. National Institutes of Health. (2025-02-07). [Link]

-

Coefficients for p-Nitrophenol. J. Chem. Soc. Pak. Vol. 6, No. 1, 1984. [Link]

-

National Center for Biotechnology Information. p-Nitrophenyl alpha-D-xylopyranoside | C11H13NO7 | CID 82482. PubChem. [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. Maria Curie-Skłodowska University. [Link]

-

Megazyme. 4-Nitrophenyl-α-D-xylopyranoside. [Link]

-

Megazyme. We would like to know where the coefficient of 18.1 (EmM of p-nitrophenol) comes from? What does it mean?. (2021-11-10). [Link]

-

DC Fine Chemicals. Chromogenic Substrates Overview. (2023-06-15). [Link]

-

ResearchGate. Ultraviolet absorption spectrum of PNP at various pH values. The... | Download Scientific Diagram. [Link]

-

Pala, L., et al. Modified Enzyme Substrates for the Detection of Bacteria: A Review. Molecules. (2020). [Link]

-

Omichi, K., and Ikenaka, T. Alpha-amylase assay with use of a benzyl derivative of p-nitrophenyl alpha-maltopentaoside, BG5P. PubMed. [Link]

-

Ito, T., et al. A simple assay for xylanase using o-nitrophenyl-beta-D-xylobioside. PubMed. [Link]

-

Nakajima, M., et al. Identification and Characterization of Novel Intracellular α-Xylosidase in Aspergillus oryzae. Journal of Agricultural and Food Chemistry. (2020). [Link]

-

Li, J., et al. Improving the Specific Activity and Thermostability of Psychrophilic Xylosidase AX543 by Comparative Mutagenesis. MDPI. (2022-08-16). [Link]

-

Wang, F., et al. Ultrahigh-Throughput Screening of High–Xylosidase-Producing Penicillium piceum and Investigation of the Novel. Semantic Scholar. (2022-03-22). [Link]

-

Glycosynth. p-Nitrophenyl alpha-D-glucopyranoside. [Link]

-

Megazyme. 4-Nitrophenyl-β-D-xylopyranoside. [Link]

-

ResearchGate. Hydrolysis of colourless p-nitrophenyl-α-d-glucopyranoside to coloured p-nitrophenol by α-glucosidase Adapted from[16]. [Link]

-

ResearchGate. Activity assay data for bacterial and fungal enzymes on pNPC, pNPL, pNPG, pNPAf, pNPX, and CMC. [Link]

-

Kuricova, M., et al. Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. MDPI. (2022-04-23). [Link]

Sources

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. goldbio.com [goldbio.com]

- 3. CAS 10238-28-5: p-Nitrophenyl α-D-xylopyranoside [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2001-96-9, 4-Nitrophenyl beta-D-xylopyranoside; PNPX, CAS: 2001-96-9 [chemsynlab.com]

- 6. researchgate.net [researchgate.net]

- 7. phavi.umcs.pl [phavi.umcs.pl]

- 8. neb.com [neb.com]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. caymanchem.com [caymanchem.com]

- 11. P-NITROPHENYL ALPHA-D-XYLOPYRANOSIDE | 10238-28-5 [chemicalbook.com]

- 12. We would like to know where the coefficient of 18.1 (EmM of p-nitrophenol) comes from? What does it mean? : Megazyme [support.megazyme.com]